6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to a class of thieno[2,3-c]pyridine derivatives, characterized by a bicyclic core fused with a thiophene ring. The structure includes an isopropyl group at position 6, a carboxamide moiety at position 3, and a 2-(thiophen-2-yl)quinoline-4-carboxamido substituent at position 2. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
6-propan-2-yl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2.ClH/c1-14(2)29-10-9-16-21(13-29)33-25(22(16)23(26)30)28-24(31)17-12-19(20-8-5-11-32-20)27-18-7-4-3-6-15(17)18;/h3-8,11-12,14H,9-10,13H2,1-2H3,(H2,26,30)(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYAOIZZXACXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key differences between the target compound and three analogs derived from the evidence:
Substituent-Specific Analysis
- Target Compound: The thiophen-2-ylquinoline substituent introduces a planar, conjugated system, likely improving binding to hydrophobic pockets in enzymes or receptors. The quinoline moiety may also confer fluorescence properties for imaging applications .
- Analog 2 (4-Cyanobenzamido): The electron-withdrawing cyano group (-CN) elevates polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
- Analog 3 (Biphenylcarboxamido) : The biphenyl group extends aromatic surface area, favoring interactions with proteins containing large hydrophobic domains, such as kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
